molecular formula C10H7BrClN3 B1283275 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine CAS No. 106791-93-9

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine

Cat. No. B1283275
Key on ui cas rn: 106791-93-9
M. Wt: 284.54 g/mol
InChI Key: WPECLXUICXOZRA-UHFFFAOYSA-N
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Patent
US04795812

Procedure details

To 1.5 g (7.3 mM) of 4-chloro-6-phenyl-2-pyrimidinamine is added 75 ml of glacial acetic acid. This mixture is stirred to dissolve and 0.44 ml of bromine is added. The reaction is stirred at ambient temperature for 24 hours. The solution is evaporated to dryness under vacuum to yield 1.75 g of 5-bromo-4-chloro-6-phenyl-2-pyrimidinamine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]([NH2:14])[N:3]=1.[Br:15]Br>C(O)(=O)C>[Br:15][C:7]1[C:2]([Cl:1])=[N:3][C:4]([NH2:14])=[N:5][C:6]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C1=CC=CC=C1)N
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
The reaction is stirred at ambient temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1C1=CC=CC=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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